High-affinity, blood-brain-barrier permeable, non-toxic, tertiary amide RAGE (Receptor for Advanced Glycation End products) receptor antagonist (Ki = 25 nM). Blocks Aβ binding to the V domain of RAGE. Inhibits Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells in vitro and in the mouse brain in vivo.
FPS-ZM1 is a high-affinity inhibitor of the receptor for advanced glycation end products (RAGE; Ki = 25 nM). It blocks the binding of amyloid β (Aβ) protein to RAGE and inhibits Aβ40- and Aβ42-induced cellular stress in RAGE-expressing cells. FPS-ZM1 is functional in mice when administered intraperitoneally and penetrates the blood-brain barrier (BBB), inhibiting β-secretase activity, Aβ production, microglia activation, and neuroinflammation. FPS-ZM1 is used to elucidate the role of RAGE-mediated signaling in diverse physiological processes in vivo, including cancer tumor growth, angiogenesis, and metastasis, as well as BBB damage, edema, and inflammation after intracerebral hemorrhage.
A blood-brain-barrier permeant blocker of RAGE V domain-mediated ligand binding (Ki = 25, 148, & 230 nM, respectively, against Aβ40, HMGB1 & S100B, binding to sRAGE)
FPS-ZM1 is a high-affinity RAGE-specific blocker that inhibits amyloid-β binding to RAGE, neurological damage and inflammation in the APP(sw/0) transgenic mouse model of AD. FPS-ZM1 is not toxic to mice and can easily cross the blood-brain barrier. AGEs administration induced an-regulation of Abeta production, inflammation, and oxidative stress, and an increased escape latency of rats in the Morris water maze test, all of these are significantly reduced by FPS-ZM1 treatment. FPS-ZM1 might be a novel therapeutic agent to treat AD patients.